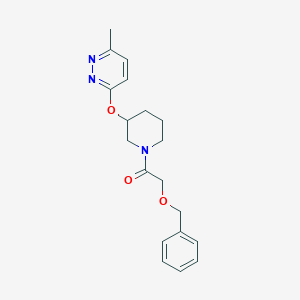

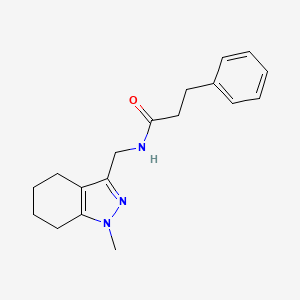

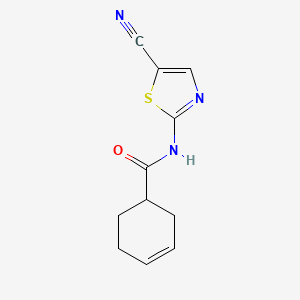

2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone often involves multi-step synthetic routes that include the formation of the piperidine ring, introduction of the benzyloxy group, and attachment of the pyridazinyl moiety. Such synthetic efforts are pivotal for the creation of analogs with potential analgesic and anti-inflammatory activities as seen in related compounds (Palaska et al., 1993).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is characterized by X-ray crystallography, revealing key features such as conformations of the piperidine ring and the spatial arrangement of substituents which are crucial for their biological activity. Studies like those conducted by Govindhan et al. (2017) provide insights into the structural characteristics through spectroscopic and crystallographic analysis (Govindhan et al., 2017).

Scientific Research Applications

Wound-Healing Potential

One notable application of derivatives similar to 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone in scientific research is in the area of wound healing. A study evaluated the in vivo wound-healing potential of certain ethanone derivatives, showing significant wound healing in treated groups. These derivatives facilitated faster epithelialization and a higher rate of wound contraction, indicating a promising avenue for developing new wound-healing agents (Vinaya et al., 2009).

Antimicrobial Activity

Another research domain is the synthesis of medicinally important compounds, including ethanone derivatives, which have been evaluated for their antibacterial activities. These compounds demonstrated potent antibacterial activities against a range of Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents for bacterial infections (Vinaya et al., 2008).

Antiviral Research

Ethanone derivatives have also been synthesized and evaluated for their anti-HIV activities. One study prepared derivatives aiming to develop new non-nucleoside reverse transcriptase inhibitors, with some compounds showing notable anti-HIV-1 and anti-HIV-2 activity. This research underscores the potential of ethanone derivatives in antiviral therapy, particularly in combating HIV (Al-Masoudi et al., 2007).

Neurodegenerative Diseases

In the context of neurodegenerative diseases, certain indole derivatives, structurally related to ethanone compounds, have been identified as potent ligands of the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor, exhibiting antioxidant properties. These findings suggest a role for ethanone derivatives in developing treatments for neurodegenerative diseases by targeting specific receptors and oxidative stress (Buemi et al., 2013).

properties

IUPAC Name |

1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-phenylmethoxyethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-15-9-10-18(21-20-15)25-17-8-5-11-22(12-17)19(23)14-24-13-16-6-3-2-4-7-16/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZOKSSUNQLUOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)COCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2495203.png)

![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)

![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)